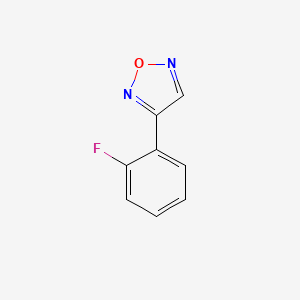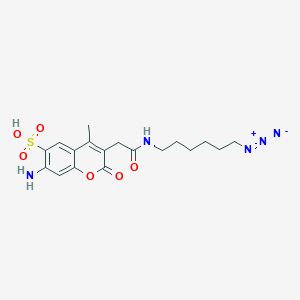
BP Fluor 350 Azide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BP Fluor 350 Azide is a blue-fluorescent, azide-activated probe that reacts with terminal alkynes via a copper-catalyzed click reaction (CuAAC). It also reacts with strained cyclooctyne via a copper-free click chemistry reaction to form a stable triazole and does not require a copper catalyst or elevated temperatures . This compound is water-soluble, moderately photostable, and optimally excited by the 350 nm laser line . It is routinely used for generating stable signals in imaging and flow cytometry .
準備方法
BP Fluor 350 Azide is synthesized through a series of chemical reactions involving the introduction of an azide group to the BP Fluor 350 molecule. The synthetic route typically involves the following steps:
Starting Material: The synthesis begins with BP Fluor 350, a blue-fluorescent dye.
Azidation: The azide group is introduced to the BP Fluor 350 molecule through a nucleophilic substitution reaction, where a suitable leaving group (e.g., a halide) is replaced by an azide ion (N₃⁻).
Purification: The resulting this compound is purified using chromatographic techniques to ensure high purity and yield.
Industrial production methods for this compound involve scaling up the laboratory synthesis process while maintaining stringent quality control measures to ensure consistency and purity of the final product .
化学反応の分析
BP Fluor 350 Azide undergoes several types of chemical reactions, including:
Click Chemistry Reactions: This compound reacts with terminal alkynes via a copper-catalyzed click reaction (CuAAC) to form a stable triazole. This reaction is highly efficient and specific, making it ideal for bioconjugation and labeling applications.
Copper-Free Click Chemistry: This compound also reacts with strained cyclooctyne via a copper-free click chemistry reaction to form a stable triazole.
Common reagents and conditions used in these reactions include:
Copper-Catalyzed Click Reaction: Copper sulfate (CuSO₄) and sodium ascorbate are commonly used as the catalyst and reducing agent, respectively.
Copper-Free Click Reaction: Strained cyclooctyne derivatives are used as the reactive partners.
The major products formed from these reactions are stable triazole linkages, which are highly stable and resistant to hydrolysis .
科学的研究の応用
BP Fluor 350 Azide has a wide range of scientific research applications, including:
Chemistry: It is used for labeling and detecting biomolecules through click chemistry reactions.
Biology: this compound is used in imaging and flow cytometry to generate stable signals for detecting high-abundance targets.
Medicine: It is used in diagnostic assays and therapeutic research to label and track specific biomolecules.
作用機序
BP Fluor 350 Azide exerts its effects through click chemistry reactions. The azide group on this compound reacts with terminal alkynes or strained cyclooctyne to form stable triazole linkages . These reactions are highly specific and efficient, allowing for precise labeling and detection of target molecules . The molecular targets and pathways involved in these reactions depend on the specific biomolecules being labeled and detected .
類似化合物との比較
BP Fluor 350 Azide can be compared with other similar compounds, such as:
BP Fluor 350 Alkyne: This compound is an alkyne-activated probe that reacts with azides via a copper-catalyzed click reaction (CuAAC) to form stable triazole linkages.
BP Fluor 350 DBCO: This compound reacts with azides via a copper-free click chemistry reaction to form stable triazole linkages without requiring a copper catalyst or elevated temperatures.
Alexa Fluor 350: This is a blue-fluorescent dye similar to BP Fluor 350, used for imaging and flow cytometry applications.
This compound is unique in its ability to undergo both copper-catalyzed and copper-free click chemistry reactions, providing versatility in various applications .
特性
分子式 |
C18H23N5O6S |
|---|---|
分子量 |
437.5 g/mol |
IUPAC名 |
7-amino-3-[2-(6-azidohexylamino)-2-oxoethyl]-4-methyl-2-oxochromene-6-sulfonic acid |
InChI |
InChI=1S/C18H23N5O6S/c1-11-12-8-16(30(26,27)28)14(19)10-15(12)29-18(25)13(11)9-17(24)21-6-4-2-3-5-7-22-23-20/h8,10H,2-7,9,19H2,1H3,(H,21,24)(H,26,27,28) |
InChIキー |
AGOXVUBZECJXBS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)S(=O)(=O)O)N)CC(=O)NCCCCCCN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


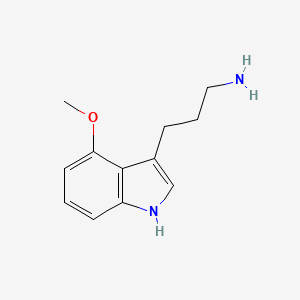
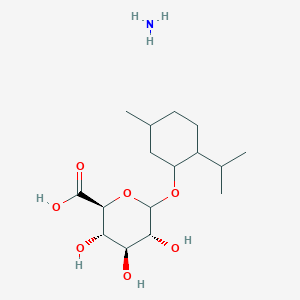
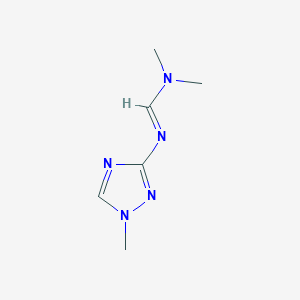
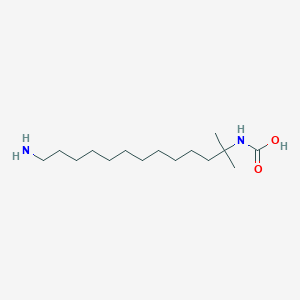
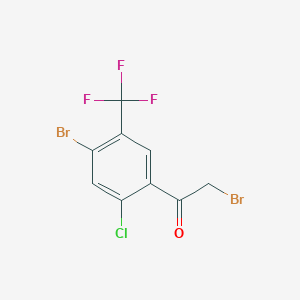
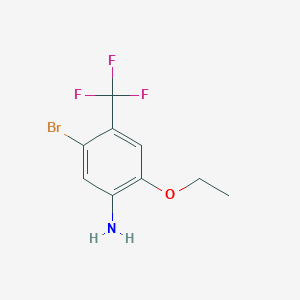
![(E)-1-cyclopropyl-3-[3-[(4-fluorophenyl)methoxy]phenyl]-3-hydroxyprop-2-en-1-one](/img/structure/B13725071.png)

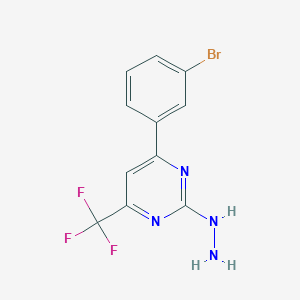

![5,6,7,8-Tetrahydro-2-hydroxy-4-(trifluoromethyl)pyrido-[4,3-d]-pyrimidine hydrochloride](/img/structure/B13725092.png)
![(4'-Isopropyl-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B13725099.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(Z)-2-(2-nitrophenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B13725101.png)
